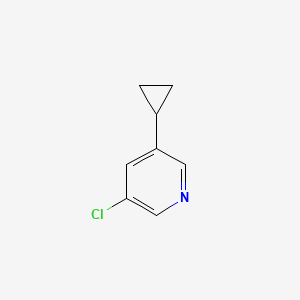
3-Chloro-5-cyclopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electroluminescent Properties in Platinum(II) Complexes
Mono-cyclometalated Pt(II) complexes exhibiting unique electroluminescent properties were synthesized using a variety of ligands, including derivatives of pyridine such as 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine. These complexes demonstrated significant π−π stacking and Pt−Pt distances, contributing to their luminescent characteristics (Ionkin, Marshall, & Wang, 2005).
Synthesis of Aminopyridines
2-Chloro-3-cyanopyridines, closely related to 3-Chloro-5-cyclopropylpyridine, are efficiently transformed into 2-aminopyridines using aliphatic and heterocyclic amines. This process also leads to the formation of hydrazinopyridines, pyridopyrazoles, azidopyridines, and pyridotetrazoles, highlighting the versatility of these pyridine derivatives in chemical synthesis (Bomika et al., 1976).
Mitochondrial Accumulation in Fluorescence Microscopy
The 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, structurally similar to 3-Chloro-5-cyclopropylpyridine, is a thiol-reactive luminescent agent used in fluorescence microscopy. Its unique luminescence properties and ability to accumulate in mitochondria demonstrate the potential of pyridine derivatives in biological imaging (Amoroso et al., 2008).
Separation and Purification in Pharmaceutical and Pesticide Intermediates
2-Chloro-5-trichloromethylpyridine, a compound closely related to 3-Chloro-5-cyclopropylpyridine, serves as an important intermediate in the synthesis of various medicines and pesticides. Techniques like extraction, distillation, and chromatography are utilized for its separation and purification, indicating the importance of such pyridine derivatives in pharmaceutical and agrochemical industries (Li, 2005).
Development of Antiarrhythmic Agents
Compounds derived from pyridine, such as 3,5-Bis(4-chlorobenzylidene)-1-ethylpiperidin-4-one, have been synthesized and shown to possess high antiarrhythmic activities. These findings underscore the potential of pyridine derivatives in the development of novel therapeutics (Abdel-Hafez et al., 2009).
Cytotoxicity and DNA Binding in Cancer Research
Studies on chloropolypyridyl ruthenium complexes, structurally related to 3-Chloro-5-cyclopropylpyridine, have shown remarkable cytotoxicity in murine and human tumor cell lines. These complexes demonstrate the potential for new classes of metal-based antitumor compounds acting through mechanisms like DNA interstrand cross-linking (Novakova et al., 1995).
Propiedades
IUPAC Name |
3-chloro-5-cyclopropylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCMULOWOZXEJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744788 |
Source


|
| Record name | 3-Chloro-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-cyclopropylpyridine | |
CAS RN |
1256803-11-8 |
Source


|
| Record name | 3-Chloro-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

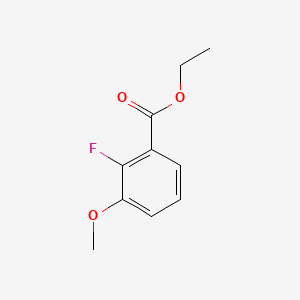
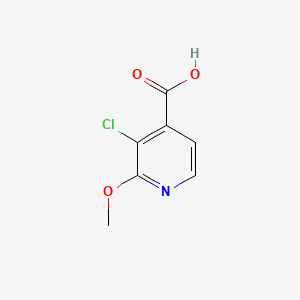
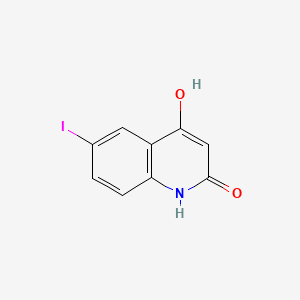
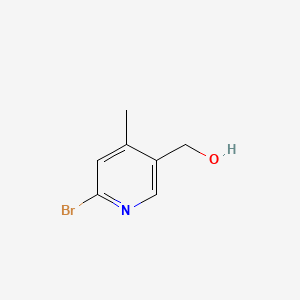




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B572883.png)

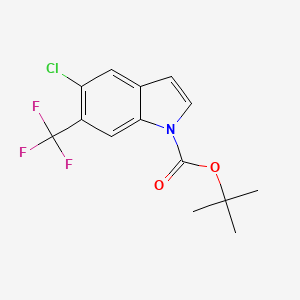
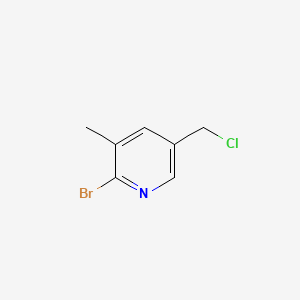
![1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572889.png)
